Darifenacin Impurity

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Darifenacin impurity refers to the by-products or degradation products formed during the synthesis, storage, or handling of darifenacin, a medication used to treat urinary incontinence by blocking M3 muscarinic acetylcholine receptors . These impurities can affect the purity, efficacy, and safety of the pharmaceutical product.

作用机制

Target of Action

Darifenacin primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .

Mode of Action

Darifenacin selectively antagonizes the muscarinic M3 receptor . This interaction results in the blocking of M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions . This block reduces the urgency to urinate .

生化分析

Biochemical Properties

Darifenacin Impurity interacts with M3 muscarinic acetylcholine receptors . These receptors are involved in various biochemical reactions, particularly those related to bladder muscle contractions .

Cellular Effects

This compound affects various types of cells, particularly those in the bladder. By blocking M3 muscarinic acetylcholine receptors, it reduces the urgency to urinate . This implies that this compound can influence cell signaling pathways and cellular metabolism related to bladder function .

Molecular Mechanism

The molecular mechanism of this compound involves its selective antagonism of the muscarinic M3 receptor . This interaction inhibits the activity of these receptors, thereby reducing bladder muscle contractions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a short terminal elimination half-life after intravenous and immediate-release oral dosage forms . This increases with a prolonged-release formulation . The drug is subject to extensive hepatic metabolism, with only 3% of unchanged drug excreted in urine and feces .

Metabolic Pathways

This compound is subject to extensive hepatic metabolism, mediated by hepatic cytochrome P450 2D6 and 3A4 . The main metabolic routes include monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .

Transport and Distribution

After oral administration, this compound is well absorbed from the gastrointestinal tract . Very little unchanged drug (<2%) is recovered in the feces . This suggests that this compound is distributed within the body primarily through the bloodstream.

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely that it localizes to the cell membrane where it interacts with M3 muscarinic acetylcholine receptors .

准备方法

The synthesis of darifenacin impurities involves various chemical reactions and conditions. For instance, impurities such as 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A) and 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-C) are formed during the synthesis of darifenacin hydrobromide . These impurities are identified and characterized using techniques like high-performance liquid chromatography (HPLC), nuclear magnetic resonance spectroscopy (NMR), and infrared spectroscopy (IR) .

化学反应分析

Darifenacin impurities undergo various chemical reactions, including:

Oxidation: Impurities are susceptible to oxidative degradation.

Hydrolysis: The drug substance is stable under acidic, alkaline, and aqueous hydrolysis conditions.

Thermal and Photolytic Conditions: The drug substance is stable under these conditions.

Common reagents used in these reactions include oxidizing agents, acids, bases, and solvents. Major products formed from these reactions include various degradation products and by-products, such as Imp-A, Imp-B, Imp-C, and Imp-D .

科学研究应用

Darifenacin impurities are studied extensively to ensure the safety and efficacy of the pharmaceutical product. These studies involve:

Identification and Characterization: Using techniques like HPLC, NMR, and IR to identify and characterize impurities.

Forced Degradation Studies: To understand the stability of the drug substance under different conditions.

Pharmacological Studies: To assess the impact of impurities on the pharmacological properties of darifenacin.

相似化合物的比较

Darifenacin impurities can be compared with impurities from other antimuscarinic drugs used to treat overactive bladder, such as oxybutynin and solifenacin . While the impurities from these drugs may have similar chemical structures, the specific impurities and their impact on the drug’s efficacy and safety can vary. Darifenacin’s unique selectivity for the M3 receptor distinguishes it from other similar compounds .

Similar Compounds

Oxybutynin: Another antimuscarinic drug used to treat overactive bladder.

Solifenacin: A selective M3 receptor antagonist used for similar indications.

Tolterodine: A non-selective muscarinic receptor antagonist used for overactive bladder.

These compounds share similar therapeutic uses but differ in their chemical structures and selectivity for muscarinic receptors .

属性

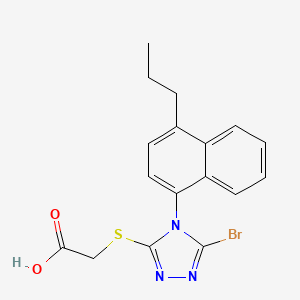

CAS 编号 |

1048979-09-4 |

|---|---|

分子式 |

C28H30N2O2 |

分子量 |

426.55 |

外观 |

Off-White Solid |

熔点 |

125-127°C |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide; UK-201705 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。